1-(2,3-Dichlorphenyl)ethanamin

Übersicht

Beschreibung

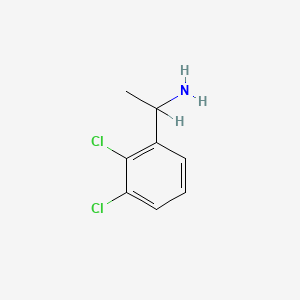

1-(2,3-Dichlorophenyl)ethanamine is an organic compound with the molecular formula C8H9Cl2N. It is a derivative of ethanamine where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dichlorophenyl)ethanamine has found numerous applications in scientific research and industry:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

Target of Action

1-(2,3-Dichlorophenyl)ethanamine is a phenylethanolamine N-methyltransferase (PNMT) inhibitor . PNMT is an enzyme that catalyzes the conversion of norepinephrine (noradrenaline) to epinephrine (adrenaline). By inhibiting PNMT, this compound can potentially affect the balance of these neurotransmitters in the body.

Result of Action

1-(2,3-Dichlorophenyl)ethanamine effectively reduces blood pressure in spontaneously hypertensive rats . This is likely due to its inhibition of PNMT and the resulting decrease in epinephrine levels, which can cause vasodilation and a decrease in heart rate.

Biochemische Analyse

Biochemical Properties

1-(2,3-Dichlorophenyl)ethanamine plays a significant role in biochemical reactions, particularly as an inhibitor of phenylethanolamine N-methyltransferase (PNMT). This enzyme is responsible for the methylation of phenylethanolamine to form adrenaline. By inhibiting PNMT, 1-(2,3-Dichlorophenyl)ethanamine can modulate the levels of adrenaline in the body, impacting various physiological processes . Additionally, this compound interacts with other enzymes and proteins, influencing their activity and stability.

Cellular Effects

1-(2,3-Dichlorophenyl)ethanamine affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving adrenergic receptors. By modulating the levels of adrenaline, this compound can alter gene expression and cellular metabolism. For instance, in spontaneously hypertensive rats, 1-(2,3-Dichlorophenyl)ethanamine effectively reduces blood pressure by impacting adrenergic signaling . This demonstrates its potential therapeutic applications in managing hypertension.

Molecular Mechanism

At the molecular level, 1-(2,3-Dichlorophenyl)ethanamine exerts its effects primarily through enzyme inhibition. By binding to the active site of PNMT, it prevents the methylation of phenylethanolamine, thereby reducing the production of adrenaline . This inhibition can lead to downstream effects on various signaling pathways and physiological responses. Additionally, 1-(2,3-Dichlorophenyl)ethanamine may interact with other biomolecules, influencing their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,3-Dichlorophenyl)ethanamine have been studied over time to understand its stability and degradation. It has been found to be relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies in vitro and in vivo have shown that the compound maintains its inhibitory effects on PNMT, leading to sustained reductions in adrenaline levels and associated physiological responses.

Dosage Effects in Animal Models

The effects of 1-(2,3-Dichlorophenyl)ethanamine vary with different dosages in animal models. In spontaneously hypertensive rats, a dosage of 50 mg/kg administered intraperitoneally once daily for three days significantly reduced blood pressure . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage for potential clinical applications.

Metabolic Pathways

1-(2,3-Dichlorophenyl)ethanamine is involved in various metabolic pathways, primarily through its interaction with PNMT. By inhibiting this enzyme, the compound affects the metabolic flux of phenylethanolamine and adrenaline . Additionally, it may interact with other enzymes and cofactors, influencing the levels of metabolites and overall metabolic balance.

Transport and Distribution

Within cells and tissues, 1-(2,3-Dichlorophenyl)ethanamine is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can impact its localization and accumulation within different tissues, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 1-(2,3-Dichlorophenyl)ethanamine can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential interactions with other biomolecules within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,3-Dichlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2,3-dichlorobenzaldehyde with ammonia or an amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired amine .

Industrial Production Methods: In industrial settings, the production of 1-(2,3-Dichlorophenyl)ethanamine often involves the catalytic hydrogenation of 2,3-dichloronitrobenzene followed by reductive amination. This method is preferred due to its efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,3-Dichlorophenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like hydroxylamine, ammonia.

Major Products:

Oxidation: 2,3-Dichlorobenzaldehyde, 2,3-Dichlorobenzophenone.

Reduction: 2,3-Dichlorophenylethanol, 2,3-Dichlorophenylmethanol.

Substitution: 2,3-Dichloroaniline, 2,3-Dichlorophenol.

Vergleich Mit ähnlichen Verbindungen

- 1-(2,4-Dichlorophenyl)ethanamine

- 1-(3,4-Dichlorophenyl)ethanamine

- 1-(2,3-Dichlorophenyl)propanamine

Uniqueness: 1-(2,3-Dichlorophenyl)ethanamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications .

Biologische Aktivität

1-(2,3-Dichlorophenyl)ethanamine, with the molecular formula C₈H₉Cl₂N, is a compound of significant interest in pharmacology due to its biological activity, particularly as an inhibitor of phenylethanolamine N-methyltransferase (PNMT). This enzyme is crucial for the biosynthesis of norepinephrine and adrenaline, neurotransmitters that play vital roles in cardiovascular regulation and stress responses. The inhibition of PNMT by this compound can lead to various physiological effects, including blood pressure modulation.

1-(2,3-Dichlorophenyl)ethanamine primarily functions by inhibiting PNMT, which consequently affects the levels of norepinephrine and adrenaline in the body. By reducing adrenaline synthesis, the compound can lower blood pressure and alter adrenergic signaling pathways. This action has been demonstrated in various studies involving animal models.

- Molecular Weight : 176.06 g/mol

- LogP : 4.515

- Hydrogen Bond Donor Count : 2

- Hydrogen Bond Acceptor Count : 1

Case Studies

-

Hypertension Research :

- A study involving spontaneously hypertensive rats (SHR) treated with 1-(2,3-Dichlorophenyl)ethanamine showed a dose-dependent reduction in blood pressure. The compound was administered at a dosage of 50 mg/kg intraperitoneally for three consecutive days. Results indicated significant reductions in systolic and diastolic blood pressure compared to control groups .

-

Pharmacological Investigations :

- Another research effort focused on the compound's interaction with adrenergic receptors. It was found to exhibit binding affinity and inhibitory effects on various adrenergic receptor subtypes, suggesting its potential as a lead compound for developing new antihypertensive agents.

Summary of Biological Activities

Applications in Research and Industry

1-(2,3-Dichlorophenyl)ethanamine is utilized across various fields:

- Pharmaceutical Development : As a precursor for synthesizing drugs targeting hypertension.

- Biochemical Research : Studied for its effects on neurotransmitter systems and potential applications in treating stress-related disorders.

- Industrial Chemistry : Used as an intermediate in the synthesis of other organic compounds.

Eigenschaften

IUPAC Name |

1-(2,3-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJMQTZQSNUDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960000 | |

| Record name | 2,3-Dichloro-alpha-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39226-94-3 | |

| Record name | 2,3-Dichloro-alpha-methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039226943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloro-alpha-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.